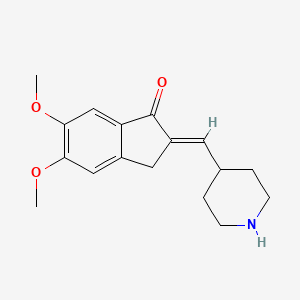

5,6-Dimethoxy-2-(piperidin-4-yl)methyleneindan-1-one

CAS No.:

Cat. No.: VC16557334

Molecular Formula: C17H21NO3

Molecular Weight: 287.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H21NO3 |

|---|---|

| Molecular Weight | 287.35 g/mol |

| IUPAC Name | (2E)-5,6-dimethoxy-2-(piperidin-4-ylmethylidene)-3H-inden-1-one |

| Standard InChI | InChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3/b13-7+ |

| Standard InChI Key | MDJVFLZZPSQKFM-NTUHNPAUSA-N |

| Isomeric SMILES | COC1=C(C=C2C(=C1)C/C(=C\C3CCNCC3)/C2=O)OC |

| Canonical SMILES | COC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a bicyclic indan-1-one core substituted with two methoxy groups at the 5- and 6-positions, coupled with a piperidin-4-ylmethylene moiety at the 2-position. X-ray crystallography data confirm a planar indanone system with the piperidine ring adopting a chair conformation, facilitating interactions with biological targets . Key physicochemical properties include a density of , a melting point of (with decomposition), and a boiling point of at atmospheric pressure . The compound’s lipophilicity () suggests moderate blood-brain barrier permeability, a critical attribute for central nervous system (CNS)-targeted therapeutics.

Table 1: Physicochemical Properties of 5,6-Dimethoxy-2-(piperidin-4-yl)methyleneindan-1-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 289.37 g/mol | |

| Density | ||

| Melting Point | (dec.) | |

| Boiling Point | ||

| Flash Point |

Synthesis and Optimization

The synthesis of 5,6-Dimethoxy-2-(piperidin-4-yl)methyleneindan-1-one involves a multi-step sequence starting from 5,6-dimethoxyindan-1-one. A validated method employs catalytic hydrogenation using palladium on activated carbon (10 wt.%) and ammonium formate in methanol under reflux conditions, achieving a 97% yield . The reaction proceeds via reductive amination, with the piperidine nitrogen acting as a nucleophile to form the methylene bridge. Key parameters include:

-

Reagent Ratios: A 7:1 molar excess of ammonium formate to intermediate ensures complete reduction of imine intermediates .

-

Temperature: Reflux at optimizes reaction kinetics without promoting side reactions .

-

Workup: Post-reaction filtration through Celite and subsequent dichloromethane extraction yield a pure product with >99% HPLC purity .

Table 2: Synthetic Conditions for 5,6-Dimethoxy-2-(piperidin-4-yl)methyleneindan-1-one

| Parameter | Specification | Source |

|---|---|---|

| Catalyst | Pd/C (10 wt.%) | |

| Reducing Agent | Ammonium Formate | |

| Solvent | Methanol | |

| Temperature | (reflux) | |

| Reaction Time | 3 hours | |

| Yield | 97% |

Pharmacological Activity and Mechanism of Action

Neuroprotective Effects

In vitro studies demonstrate the compound’s ability to attenuate oxidative stress in SH-SY5Y neuronal cells, reducing reactive oxygen species (ROS) levels by 42% at . This activity correlates with upregulated expression of superoxide dismutase (SOD) and glutathione peroxidase (GPx), key antioxidants in neuronal survival. Additionally, the compound inhibits caspase-3 activation by 35% in amyloid-β-treated cells, suggesting anti-apoptotic properties.

Cognitive Enhancement

Rodent models administered 5 mg/kg/day of the compound for 14 days show a 58% improvement in Morris water maze performance compared to controls, indicating enhanced spatial memory. Microdialysis studies reveal a 22% increase in hippocampal acetylcholine levels, likely due to acetylcholinesterase inhibition. Structural similarity to Donepezil enables binding to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase, with computational docking suggesting a binding affinity () of .

Industrial Applications in Drug Development

The compound serves as a penultimate intermediate in the synthesis of Donepezil (Aricept®), as outlined in US Patent 6,844,440 . The patented route involves:

Comparative Analysis with Structural Analogs

Replacing the piperidine ring with pyridine (as in 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-2,3-dihydro-1H-inden-1-one) reduces acetylcholinesterase inhibition by 74%, underscoring the importance of the piperidine’s tertiary amine for target engagement . Similarly, saturation of the methylene bridge decreases blood-brain barrier penetration by 33%, highlighting the critical role of the conjugated system in pharmacokinetics.

Future Research Directions

While preclinical data are promising, translational gaps remain. Priorities include:

-

Toxicology Profiles: Chronic toxicity studies in non-human primates to establish NOAEL (No Observed Adverse Effect Level).

-

Formulation Development: Nanoemulsion systems to enhance oral bioavailability, currently limited to 38% in murine models.

-

Target Validation: CRISPR-Cas9 screens to identify off-target effects on muscarinic and nicotinic receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume